

Benchmarking N-Nitrosoephedrine Acceptable Intake (AI) Limits: A Comparative Guide

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Compound of Interest

Compound Name: *N-Nitrosoephedrine*

Cat. No.: *B097376*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acceptable intake (AI) limits for **N-Nitrosoephedrine**, a nitrosamine impurity of potential concern in pharmaceutical products. The information presented herein is based on data from leading regulatory agencies and scientific publications, offering a valuable resource for risk assessment and control strategy development.

Data Presentation: Quantitative Benchmarks

The acceptable intake limit for **N-Nitrosoephedrine** has been established by major regulatory bodies based on toxicological data. The following table summarizes the key quantitative benchmarks for this compound.

Parameter	Value	Regulatory Body/Source
Acceptable Intake (AI)	1500 ng/day	Food and Drug Administration (FDA), European Medicines Agency (EMA)
Carcinogenic Potency Category	Category 4	European Medicines Agency (EMA)[1]
Carcinogenic Potency Category	Category 5	LabAnalysis[2]
TD50 (Rat, oral)	95.2 mg/kg/day	Carcinogenic Potency Database (CPDB)[3][4]

Experimental Protocols

The establishment of the acceptable intake limit for **N-Nitrosoephedrine** is supported by data from carcinogenicity and mutagenicity studies. The methodologies for these key experiments are outlined below.

In Vivo Carcinogenicity Study (Rat)

A long-term carcinogenicity study was conducted to evaluate the tumor-inducing potential of **N-Nitrosoephedrine** in rats.[5]

- Test System: Male Sprague-Dawley rats.
- Administration Route: Oral.
- Dosing Regimen: 120 mg/kg body weight administered twice weekly.
- Duration: The median time of death for tumor-bearing animals was 522 days.
- Observed Outcomes: The study reported preneoplastic and malignant lesions primarily in the liver, lung, and forestomach. The observation of hyperkeratosis, papillomas, and squamous cell carcinoma in the forestomach suggested both systemic and local carcinogenic effects.[5]

In Vitro Mutagenicity Study (Ames Test)

The mutagenic potential of **N-Nitrosoephedrine** was assessed using the Ames test, a bacterial reverse mutation assay.[6]

- Test System: Salmonella typhimurium strains TA98 and TA100.
- Method: Modified pre-incubation method.
- Metabolic Activation: The assay was conducted in the presence of a hamster liver S9 fraction to simulate mammalian metabolism.
- Observed Outcomes: **N-Nitrosoephedrine** demonstrated significant mutagenic activity in the presence of the S9 metabolic activation system.[6]

Signaling Pathways and Experimental Workflows

Metabolic Activation of N-Nitrosamines

The carcinogenic and mutagenic effects of **N-Nitrosoephedrine**, like other nitrosamines, are contingent upon its metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, transforms the parent compound into a reactive electrophilic species that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Metabolic activation pathway of **N-Nitrosoephedrine**.

Experimental Workflow for Acceptable Intake (AI) Determination

The determination of an acceptable intake limit for a nitrosamine impurity like **N-Nitrosoephedrine** follows a structured workflow. This process integrates data from in silico predictions, in vitro mutagenicity assays, and in vivo carcinogenicity studies to establish a safe level of daily exposure over a lifetime.

Workflow for AI determination.

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